molecular formula C8H8N2O B8740451 4,6-Dimethylfuro[2,3-d]pyrimidine

4,6-Dimethylfuro[2,3-d]pyrimidine

Cat. No.: B8740451
M. Wt: 148.16 g/mol
InChI Key: OQWLMXYWPLVKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethylfuro[2,3-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound is related to a class of rigid, bicyclic furo[2,3-d]pyrimidines that have been designed as single agents with dual mechanisms of action . Scientific literature indicates that closely related analogs are potent inhibitors of receptor tyrosine kinases (RTKs)—including VEGFR-2 and PDGFR-β—which are critical targets in antiangiogenic therapy for cutting off the blood supply to tumors . Concurrently, these compounds have been shown to act as tubulin binding agents that depolymerize cellular microtubules by binding at the colchicine site on tubulin, leading to mitotic arrest and apoptosis in cancer cells . This dual activity affords potential combination chemotherapy in a single agent, which may help overcome common resistance mechanisms mediated by P-glycoprotein and βIII-tubulin isoforms . Researchers are exploring this structural core to develop novel therapeutic candidates that can simultaneously target tumor cell proliferation and the tumor vasculature. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4,6-dimethylfuro[2,3-d]pyrimidine

InChI

InChI=1S/C8H8N2O/c1-5-3-7-6(2)9-4-10-8(7)11-5/h3-4H,1-2H3

InChI Key

OQWLMXYWPLVKAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=CN=C2O1)C

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 4,6 Dimethylfuro 2,3 D Pyrimidine and Its Derivatives

Foundational Synthetic Strategies for Furo[2,3-d]pyrimidines

The construction of the furo[2,3-d]pyrimidine (B11772683) core generally follows two primary retrosynthetic pathways. researchgate.net These foundational strategies are crucial for accessing a wide array of derivatives with potential therapeutic applications. nih.govnih.govrsc.org

Cyclization of Furan (B31954) Derivatives to Construct the Pyrimidine (B1678525) Ring

One of the most common approaches to synthesizing furo[2,3-d]pyrimidines involves the use of a suitably functionalized furan ring as the starting material. researchgate.net The pyrimidine ring is then constructed onto this furan template. This typically involves the reaction of a furan derivative bearing vicinal amino and cyano, acylamino, or aminoester functional groups. researchgate.net For instance, 2-aminofuran-3-carbonitriles can undergo cyclization with reagents like formamide (B127407) to yield 4-aminofuro[2,3-d]pyrimidines. researchgate.net This method allows for the introduction of various substituents onto the furan ring at an early stage, which are then carried through to the final furo[2,3-d]pyrimidine product.

Annulation of Pyrimidine Derivatives to Form the Furan Ring

Alternatively, the furan ring can be annulated onto a pre-existing pyrimidine core. researchgate.net This strategy often starts with a pyrimidine derivative that has appropriate functional groups at the 4 and 5 positions, which can then be elaborated to form the fused furan ring. For example, a pyrimidine with a hydroxyl or halo group at the 4-position and a suitable side chain at the 5-position can undergo intramolecular cyclization to afford the furo[2,3-d]pyrimidine system. This approach is particularly useful for creating diversity in the pyrimidine portion of the molecule.

Targeted Synthesis of 4,6-Dimethylfuro[2,3-d]pyrimidine Core Structure

The specific synthesis of the this compound core and its derivatives has been achieved through several targeted approaches, including multi-step sequences and intramolecular cyclizations.

Multi-Step Approaches from Precursors (e.g., Diethyl Propargyl Malonate and Acetamidine (B91507) Hydrochloride)

A well-established multi-step synthesis for the furo[2,3-d]pyrimidine core begins with the condensation of diethyl propargyl malonate and acetamidine hydrochloride. nih.gov This initial reaction forms a pyrimidine intermediate, which is then subjected to further transformations to construct the fused furan ring. nih.gov

StepReactantsProduct
1Diethyl propargyl malonate, Acetamidine hydrochloridePyrimidine intermediate (2-(prop-2-yn-1-yl)-4,6-dimethylpyrimidin-4-ol)
2Pyrimidine intermediate4,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one
34,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine (B8229914)

This sequence provides a reliable route to the key 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine intermediate, which is a versatile precursor for further derivatization. nih.gov

Intramolecular Cyclization Pathways to the Furo[2,3-d]pyrimidine Nucleus

Intramolecular cyclization is a key step in many synthetic routes to the furo[2,3-d]pyrimidine nucleus. nih.gov For example, the pyrimidine intermediate formed from diethyl propargyl malonate and acetamidine hydrochloride undergoes an acid-catalyzed intramolecular cyclization to yield the furo[2,3-d]pyrimidine core structure. nih.gov Specifically, treatment of 2-(prop-2-yn-1-yl)-4,6-dimethylpyrimidin-4-ol with concentrated sulfuric acid at room temperature leads to the formation of 4,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one in high yield. nih.gov

Another example involves the thermal rearrangement of substituted 2-aryl-4,6,8-trioxo-5,7-diazaspiro[2.5]octanes in DMSO at 100 °C, which results in the stereoselective formation of furo[2,3-d]pyrimidines. rsc.org

Derivatization from Key Halogenated Intermediates (e.g., 4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine)

The 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine intermediate is a valuable building block for creating a diverse library of derivatives. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. nih.gov

Reaction of 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine with different anilines in refluxing n-butanol with a catalytic amount of hydrochloric acid affords a range of N-aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines. nih.gov These can be further modified, for instance, by N-methylation using dimethyl sulfate (B86663) and sodium hydride. nih.gov

NucleophileReaction ConditionsProduct
Anilinesn-BuOH, reflux, cat. HClN-aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines
2-aminotetrahydroquinolinen-BuOH, reflux, cat. HCl2,6-Dimethyl-4-(1,2,3,4-tetrahydroquinolin-2-yl)furo[2,3-d]pyrimidine
2-amino-4-phenyl-3,6-dihydropyridinen-BuOH, reflux, cat. HCl2,6-Dimethyl-4-(4-phenyl-3,6-dihydropyridin-2-yl)furo[2,3-d]pyrimidine

This versatile reactivity allows for the synthesis of a wide array of substituted 4,6-dimethylfuro[2,3-d]pyrimidines for biological evaluation. nih.gov

Synthesis of Diverse this compound Analogs

The generation of diverse analogs of this compound is essential for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. nih.gov Synthetic efforts have been directed towards modifications at various positions of the furo[2,3-d]pyrimidine core.

Reactions at the 4-Position of the Furo[2,3-d]pyrimidine Scaffold

The 4-position of the furo[2,3-d]pyrimidine ring system is a key site for chemical modification. For instance, 4-chlorofuro[2,3-d]pyrimidines can be synthesized from the cyclization of 1-amino-2-cyano-3,4-disubstituted furans with acetic anhydride (B1165640) in formic acid, followed by chlorination. psu.edu These chloro derivatives serve as versatile intermediates for nucleophilic substitution reactions.

A notable reaction involves the displacement of a leaving group at the 4-position. For example, 4-halo-5,6-disubstituted furo[2,3-d]pyrimidines can react with various amines in solvents like ethanol, isopropanol, or isoamyl alcohol under reflux conditions to yield 4-amino substituted analogs. psu.edu This approach allows for the introduction of a wide range of substituents at this position, significantly expanding the chemical diversity of the furo[2,3-d]pyrimidine library.

Alkylation and Arylation Strategies for Furo[2,3-d]pyrimidine Modifiers

Alkylation and arylation reactions are fundamental strategies for modifying the furo[2,3-d]pyrimidine scaffold. A two-step protocol for the synthesis of 5-substituted or 5,6-disubstituted furo[2,3-d]pyrimidines involves the O-alkylation of a pyrimidine derivative with bifunctional electrophiles. researchgate.net This is followed by intramolecular cyclization to yield the target furo[2,3-d]pyrimidines. researchgate.net

Palladium-catalyzed cross-coupling reactions are also powerful tools for introducing aryl groups. For example, the Sonogashira cross-coupling reaction has been used to synthesize 5-alkynyl-furo[2,3-d]pyrimidine derivatives. researchgate.net Furthermore, a palladium(II)-catalyzed three-component synthesis has been developed to produce 2,4,6-triarylfuro[2,3-d]pyrimidines from β-ketodinitriles, boronic acids, and aldehydes. figshare.comacs.orgnih.gov This reaction involves the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step. figshare.comacs.orgnih.gov

Multicomponent Reaction (MCR) Strategies Involving Furo[2,3-d]pyrimidine Precursors

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like furo[2,3-d]pyrimidines. nih.gov These reactions involve the combination of three or more starting materials in a one-pot synthesis to form the final product, which incorporates most or all of the atoms of the reactants. nih.gov

A notable example is the one-pot, three-component reaction of 1,3-dimethylbarbituric acid, aryl(or heteroaryl)glyoxal monohydrates, and alkyl isocyanides to afford 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones in good to excellent yields. nih.gov Another MCR involves the reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and either tetronic acid or indane-1,3-dione in water to synthesize furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net This protocol is advantageous due to its high yields, low cost, and reduced environmental impact. researchgate.net

ReactantsProduct TypeCatalyst/ConditionsReference
1,3-Dimethylbarbituric acid, arylglyoxal monohydrates, alkyl isocyanides5-Aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dionesZrOCl₂·8H₂O nih.gov
Aldehyde, 2,6-diaminopyrimidine-4(3H)-one, tetronic acid/indane-1,3-dioneFuro[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivativesWater, microwave or conventional heating, catalyst-free researchgate.net
β-Ketodinitriles, boronic acids, aldehydes2,4,6-Triarylfuro[2,3-d]pyrimidinesPd(II) catalyst figshare.comacs.orgnih.gov
1,3-Dimethylbarbituric acid, benzaldehydes, isocyanides5-Aryl-1,3-dimethyl-6-alkylaminofuro[2,3-d]pyrimidinesWater, catalyst-free jmaterenvironsci.com

Innovations in Green Chemistry for Furo[2,3-d]pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of furo[2,3-d]pyrimidines to develop more environmentally friendly and sustainable processes. researchgate.net This includes the use of benign solvents and the development of catalyst-free or low-loading catalytic systems. researchgate.net

Application of Environmentally Benign Solvents (e.g., Water, Glycerol)

Water is an ideal green solvent for chemical synthesis due to its non-toxic, non-flammable, and inexpensive nature. jmaterenvironsci.com Several synthetic routes to furo[2,3-d]pyrimidines have been successfully developed in aqueous media. For example, the one-pot three-component synthesis of 5-aryl-1,3-dimethyl-6-alkylaminofuro[2,3-d]pyrimidines can be carried out in water without the need for a catalyst. jmaterenvironsci.com The use of water as a solvent not only makes the process safer and more eco-friendly but also simplifies the workup procedure for product extraction. jmaterenvironsci.com

Another green solvent that has found application is ethylene (B1197577) glycol. researchgate.net The synthesis of certain pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved in ethylene glycol, highlighting the potential of alternative benign solvents in this area of synthesis. researchgate.net

Catalyst-Free or Low-Loading Catalytic Systems

Developing catalyst-free synthetic methods is a key goal in green chemistry as it eliminates the need for often expensive and potentially toxic catalysts. A catalyst-free protocol for the synthesis of novel furo[2,3-d]pyrimidine derivatives has been reported, involving the reaction of 2-aminopyrimidines, barbituric acid, and phenylglyoxal (B86788) monohydrate in water at reflux. researchgate.netresearchgate.net This method offers advantages such as high yields, short reaction times, and easy work-up. researchgate.net

Similarly, the [3+2] cyclization of pyrimidine-4,6-diol with various nitroolefins to produce furo[2,3-d]pyrimidine derivatives can be performed under catalyst-free conditions in water with conventional heating. researchgate.net These catalyst-free approaches not only reduce the environmental impact but also simplify the purification process, making them highly attractive for large-scale synthesis. researchgate.netresearchgate.net

Reaction TypeSolventsCatalyst SystemKey AdvantagesReference
One-pot three-component synthesisWaterCatalyst-freeSafe, efficient, mild conditions, simple workup jmaterenvironsci.com
[3+2] CyclizationWaterCatalyst-freeFast reaction, good to high yields, inexpensive starting materials researchgate.net
Domino reactionWaterCatalyst-freeHigh yields, short reaction time, easy work-up, no column chromatography researchgate.netresearchgate.net
Three-component reactionWaterCatalyst-freeHigher yields, lower cost, reduced environmental impact researchgate.net

Microwave-Assisted and Ultrasound-Mediated Synthesis

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including the furo[2,3-d]pyrimidine scaffold. These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to traditional heating methods. researchgate.netresearchgate.net

Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through the direct interaction of the substrate and solvent with an electromagnetic field. This rapid and uniform heating can accelerate reaction rates, often by orders of magnitude. researchgate.net For instance, the synthesis of various substituted pyrimidines and their fused derivatives has been successfully achieved under microwave irradiation, demonstrating the versatility of this approach. nih.govnih.gov One-pot multicomponent reactions, in particular, benefit from microwave assistance, allowing for the rapid assembly of complex molecules from simple precursors. clockss.org A notable example is the catalyst-free, one-pot synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, where microwave irradiation at 80 °C for 30 minutes in acetic acid resulted in high yields. clockss.org While a direct microwave-assisted synthesis for this compound is not extensively detailed, the successful application of this technology to analogous pyrimidine systems suggests its high potential for this specific target. researchgate.netacs.org

Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, creating unique reaction conditions at the molecular level. nih.gov This method has proven effective for the synthesis of a wide array of pyrimidine derivatives. researchgate.netnih.gov Ultrasound irradiation can enhance mass transfer and accelerate reaction rates, often at ambient temperature, providing an energy-efficient alternative to conventional heating. nih.gov The synthesis of chromenopyrimidine derivatives, for example, was efficiently achieved using ultrasound irradiation, highlighting its utility in constructing fused heterocyclic systems. acs.org The combination of ultrasound with other methods, such as solid-supported catalysis, can create synergistic effects, further improving reaction outcomes. acs.orgnih.gov

The table below summarizes representative findings for the synthesis of related fused pyrimidine systems using these advanced energy sources.

Product TypeStarting MaterialsConditionsReaction TimeYieldReference
7-Methyl-5H-thiazolo[3,2-a]pyrimidine derivatives2-Aminothiazole, Aldehydes, Ethyl acetoacetateMicrowave (350W), Acetic acid, 80 °C30 min89% clockss.org
Chromeno[2,3-d]pyrimidin-6-one derivativeAminocarbonitrile, Urea/Thiourea (B124793), Hydrazine hydrateMicrowave/Ultrasound, Basic alumina/DMF30 min - 1 h67-98% acs.org
Thieno[2,3-d]pyrimidine derivatives4-Hydroxythieno[2,3-d]pyrimidines, POCl₃MicrowaveN/AGood nih.gov

Solvent-Free Reaction Protocols

Solvent-free, or solid-state, reaction protocols represent a significant advancement in green chemistry by eliminating the need for volatile and often hazardous organic solvents. These reactions are typically conducted by heating a mixture of neat reactants, sometimes with the aid of a catalyst, leading to reduced waste, lower costs, and simplified purification procedures.

The synthesis of fused pyrimidine systems has been shown to be highly amenable to solvent-free conditions. For instance, a 2020 report by Zonouzi and colleagues detailed a solvent-free approach for the synthesis of halogenated furo[2,3-d]pyrimidines. researchgate.net In this method, a mixture of N,N'-dimethyl barbituric acid, an appropriate aldehyde, and cyclohexylisocyanide was heated at 70°C for 20-35 minutes to afford the desired products. researchgate.net This demonstrates a direct and efficient pathway to the furo[2,3-d]pyrimidine core without the use of any solvent. researchgate.net

Similarly, various pyrido[2,3-d]pyrimidine derivatives have been synthesized under solvent-free conditions. researchgate.net One such protocol involves the reaction of an aromatic aldehyde, Meldrum's acid, and 6-amino-1,3-dimethyluracil (B104193) at 80°C in the presence of indium(III) bromide as a catalyst. researchgate.net Another approach for preparing pyrido[2,3-d]pyrimidine-6-carbonitriles uses zirconium dioxide nanoparticles as a heterogeneous catalyst, achieving high yields in 2 hours under solvent-free conditions. nih.gov The use of solid catalysts that can be easily recovered and reused further enhances the environmental credentials of these methods. nih.govoiccpress.com While some reactions show diminished yields without a solvent, careful optimization of conditions and catalyst selection can often overcome this limitation. acs.org

The following table presents examples of solvent-free synthesis for furo[2,3-d]pyrimidines and related heterocyclic systems.

Product TypeStarting MaterialsConditionsReaction TimeYieldReference
Halogenated furo[2,3-d]pyrimidinesN,N'-Dimethyl barbituric acid, Aldehyde, Cyclohexylisocyanide70 °C, Solvent-free20-35 minN/A researchgate.net
Pyrido[2,3-d]pyrimidine derivativesAromatic aldehyde, Meldrum's acid, 6-Amino-1,3-dimethyluracilInBr₃ catalyst, 80 °C, Solvent-freeN/AN/A researchgate.net
Pyrido[2,3-d]pyrimidine-6-carbonitrilesAromatic aldehydes, Malononitrile, 4(6)-AminouracilZrO₂ nanoparticles, Solvent-free2 h86-97% nih.gov
Dihydropyrimidinone derivativesAldehyde, Ethyl acetoacetate, ThioureaNiCoFe₂O₄ nanoparticles, Thermal, Solvent-freeN/AN/A oiccpress.com

Functionalization and Derivatization at Peripheral Positions of the Furo[2,3-d]pyrimidine Core

The peripheral positions of the this compound core, particularly the methyl groups and the C5 position of the furan ring, are amenable to various functionalization reactions. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting derivatives.

One common strategy involves the functionalization of the methyl group at the C6 position. For instance, derivatives of 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine can undergo condensation reactions at the C5-position. The acetyl group at C5 can be transformed into a hydrazineylidene moiety, which can then be used to build more complex side chains, such as substituted 1,3,4-thiadiazoles. nih.gov

Another approach involves modifications at the C2 and C4 positions of the pyrimidine ring. Starting from a suitable precursor, such as ethyl 3,4-dihydro-6-methyl-4-oxo-2-arylamino-furo[2,3-d]pyrimidine-5-carboxylate, the 4-oxo group can be converted to a 4-alkoxy group by reaction with alkyl halides in the presence of a base like potassium carbonate. informahealthcare.com Furthermore, the 4-oxo group can be converted to a 4-chloro substituent using reagents like phosphorus oxychloride. This chloro group then serves as a leaving group for nucleophilic substitution with various amines, including amino acid esters, to introduce diverse functionalities at the C4 position. informahealthcare.com

Research has also demonstrated the synthesis of furo[2,3-d]pyrimidine-based chalcones. nih.govrsc.org This typically involves the Claisen-Schmidt condensation of a C5-acetyl-furo[2,3-d]pyrimidine derivative with various aromatic aldehydes. The resulting chalcones, which possess the 1,3-diaryl-2-propen-1-one motif, can be further modified, for example, by introducing halogen substituents on the B-ring to enhance biological activity. nih.govrsc.org

The table below summarizes examples of functionalization at peripheral positions of the furo[2,3-d]pyrimidine core.

Starting MaterialReagent(s)Position(s) FunctionalizedProduct TypeRef
5-acetyl-6-methyl-3,4-dihydrofuro[2,3-d]pyrimidin-4-oneHydrazine carbothioamide derivativesC5-acetyl groupHydrazineylidene carbothioamides nih.gov
Ethyl 3,4-dihydro-6-methyl-4-oxo-2-arylamino-furo[2,3-d]pyrimidine-5-carboxylateAlkyl halides, K2CO3C44-Alkoxy derivatives informahealthcare.com
Ethyl 4-chloro-6-methyl-2-(phenylamino)furo[2,3-d]pyrimidine-5-carboxylateAmines, NEt3C44-Amino derivatives informahealthcare.com
5-acetyl-furo[2,3-d]pyrimidine derivativeAromatic aldehydesC5-acetyl groupChalcones nih.govrsc.org

Ring Transformations and Rearrangement Reactions

While direct ring transformations and rearrangements of the this compound system itself are not extensively documented in recent literature, studies on closely related fused pyrimidine systems indicate the potential for such reactions under specific conditions.

For example, the Vilsmeier-Haack reagent has been shown to induce rearrangements in substituted pyrimidin-4-ones. epa.gov This suggests that the pyrimidine portion of the furo[2,3-d]pyrimidine scaffold could be susceptible to rearrangement under similar electrophilic conditions.

Furthermore, ring conversion reactions have been observed in related heterocyclic systems. The reaction of furo[3,2:6,7]chromeno[4,3-d]pyrimidin-5-ones with guanidine (B92328) and cyanoguanidine can lead to a ring transformation, yielding novel angular fused pyrimidines. researchgate.net This type of reactivity highlights the potential for nucleophilic attack to initiate ring-opening and subsequent recyclization pathways in complex fused pyrimidines.

Although specific examples for the this compound scaffold are sparse, the general reactivity patterns of fused pyrimidines suggest that ring transformations could be a viable, albeit underexplored, strategy for generating structural diversity from this core.

Reactivity Towards Various Reagents (e.g., Nucleophiles, Electrophiles)

The reactivity of the furo[2,3-d]pyrimidine system is governed by the distinct electronic nature of its constituent rings. The pyrimidine ring is electron-deficient and generally susceptible to nucleophilic attack, while the furan ring is electron-rich and more prone to electrophilic attack.

Reactivity towards Nucleophiles: The pyrimidine moiety of the furo[2,3-d]pyrimidine system is the primary site for nucleophilic substitution reactions (SNAr). This is particularly true when the pyrimidine ring is substituted with good leaving groups, such as halogens or sulfonyl groups.

Studies on 4,6-dichloropyrimidine (B16783) derivatives demonstrate that the C4 and C6 positions are highly susceptible to nucleophilic displacement by amines. researchgate.net The regioselectivity of these reactions can be controlled by the nature of the nucleophile and the reaction conditions. For example, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, anilines and secondary aliphatic amines selectively displace the chloride group, whereas deprotonated anilines target the sulfone group. researchgate.net Primary aliphatic amines often show less selectivity. researchgate.net In 2,4-diazidopyrido[3,2-d]pyrimidine, a related fused system, nucleophilic attack by N-, O-, and S-nucleophiles occurs preferentially at the C4 position. nih.gov

The reactivity of the C4 position is often exploited in synthesis. As mentioned previously, a 4-chloro-furo[2,3-d]pyrimidine derivative can readily react with various amines to introduce diversity at this position. informahealthcare.com The interaction of 4,6-dimethylpyrimidin-2-yl esters of aromatic thiosulfoacids with amines like benzylamine (B48309) and morpholine (B109124) also proceeds via nucleophilic attack, leading to the formation of pyrimidine sulfenamides. lpnu.ua

The table below provides examples of the reactivity of related pyrimidine systems towards nucleophiles.

SubstrateNucleophileProduct TypeRef
4,6-Dichloro-2-(methylsulfonyl)pyrimidineAnilines, secondary aliphatic amines4-Amino-6-chloro-2-(methylsulfonyl)pyrimidine researchgate.net
4,6-Dichloro-2-(methylsulfonyl)pyrimidineDeprotonated anilines4,6-Dichloro-2-aminopyrimidine researchgate.net
2,4-Diazidopyrido[3,2-d]pyrimidineN-, O-, S-Nucleophiles4-Substituted-2-azidopyrido[3,2-d]pyrimidine nih.gov
4,6-Dimethylpyrimidin-2-yl thiosulfoesterBenzylamine, MorpholinePyrimidine sulfenamides lpnu.ua

Reactivity towards Electrophiles: Information regarding the reactivity of this compound towards electrophiles is less common in the literature. However, based on the electron-rich nature of the furan ring, electrophilic substitution would be expected to occur preferentially on this ring, likely at the C5 position, provided it is unsubstituted.

Isosteric Replacements and Scaffold-Hopping Approaches to Related Ring Systems

Isosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to improve the properties of a lead compound while retaining its key binding interactions. The furo[2,3-d]pyrimidine core has been the subject of numerous such studies, where the furan ring or the entire fused system is replaced by other heterocycles. sci-hub.secambridgemedchemconsulting.com

A prominent example is the replacement of the furo[2,3-d]pyrimidine scaffold with its sulfur analogue, thieno[2,3-d]pyrimidine. In the development of inhibitors for the carboxylesterase Notum, a negative regulator of the Wnt signaling pathway, researchers performed scaffold hopping from thienopyrimidine acids. nih.govresearchgate.net While a 5,6-dimethylfuro[2,3-d]pyrimidine derivative was found to be a weaker inhibitor than its thienopyrimidine counterpart, replacing the 6-methyl group with a trifluoromethyl (CF3) group on the furan scaffold restored potent activity. nih.gov This highlights how peripheral substitutions can compensate for changes in the core scaffold.

Other isosteric replacements for the furan ring in this context included pyrazole, leading to pyrazolo[3,4-d]pyrimidines, which were also found to be active. nih.gov Broader scaffold hopping efforts have led to the identification of entirely different core structures, such as triazolo[4,3-a]pyrazines and 3-methylimidazolin-4-ones, that mimic the biological activity of the original furo[2,3-d]pyrimidine-based compounds. nih.govresearchgate.net

These approaches demonstrate the chemical tractability of the furo[2,3-d]pyrimidine system and its value as a template for designing new bioactive molecules. The ability to replace the furan ring or the entire scaffold provides a pathway to modulate properties such as lipophilicity, solubility, and metabolic stability. nih.govresearchgate.netdundee.ac.uk

The table below lists examples of isosteric replacements and scaffold hopping from the furo[2,3-d]pyrimidine system.

Original ScaffoldReplacement ScaffoldTarget/ApplicationRef
Furo[2,3-d]pyrimidineThieno[2,3-d]pyrimidineNotum inhibition nih.govresearchgate.net
Furo[2,3-d]pyrimidinePyrazolo[3,4-d]pyrimidineNotum inhibition nih.gov
Furo[2,3-d]pyrimidineTriazolo[4,3-a]pyrazineNotum inhibition nih.gov
Imidazo[1,2-a]pyrimidineTriazolo[1,5-a]pyrimidineProteasome inhibition dundee.ac.uk
Pyrrolo[2,3-d]pyrimidinePyrido[3,4-d]pyrimidineEGFR-TKI nih.govnih.gov

Conclusion

Iv. Structure Activity Relationship Sar Studies on Furo 2,3 D Pyrimidine Scaffolds Excluding Specific Biological Activities

Impact of Substitution Patterns on the Furo[2,3-d]pyrimidine (B11772683) Core Structure

The furo[2,3-d]pyrimidine core offers multiple positions for substitution, and the nature of these substituents significantly modulates the physicochemical properties of the molecule. The electron-rich furan (B31954) ring is fused to an electron-deficient pyrimidine (B1678525) ring, creating a unique electronic landscape. nih.gov Modifications to this core can alter its planarity, solubility, and ability to participate in intermolecular interactions.

Analysis of Substituent Effects at the 4-, 5-, and 6-Positions of the Furo[2,3-d]pyrimidine Ring System

The 4-, 5-, and 6-positions of the furo[2,3-d]pyrimidine ring system are key sites for chemical modification, and substituents at these positions have a profound effect on the molecule's properties.

At the 4-position , the introduction of different groups can influence the electronic distribution within the pyrimidine ring. For instance, substituting the 4-position of a 4-halo-5,6-disubstituted furo[2,3-d]pyrimidine with various amines leads to a diverse library of compounds with altered properties. psu.edu

The 5- and 6-positions , located on the furan portion of the scaffold, are also critical for defining the molecule's characteristics. Studies have shown that introducing aromatic groups like thienyl, furyl, or phenyl at these positions significantly impacts the molecule's profile. psu.edu For example, the introduction of a 2-thienyl group at the 5-position and a methyl group at the 6-position was found to be particularly influential in one study. psu.edunih.gov Generally, aromatic substituents at the 5-position and aliphatic groups at the 6-position tend to yield favorable properties. psu.edu

PositionSubstituent TypeObserved Impact on Molecular PropertiesReference
5ThienylSignificantly improves potency compared to furyl and phenyl groups. psu.edu
5PhenylGenerally less effective than thienyl or furyl groups. psu.edu
6Methyl (Aliphatic)Often paired with an aromatic group at position 5 for enhanced properties. psu.edunih.gov
6AromaticLeads to a slight decrease in inhibitory activity compared to aliphatic groups. psu.edu

Conformational Analysis and its Correlation with Molecular Interactions

The three-dimensional conformation of furo[2,3-d]pyrimidine derivatives is a crucial determinant of their interaction capabilities. Molecular docking studies have provided insights into the preferred binding modes of these compounds. The furo[2,3-d]pyrimidine core often acts as a scaffold, orienting its substituents in a specific spatial arrangement to facilitate interactions with target molecules. informahealthcare.comnih.gov

The planarity of the fused ring system, combined with the rotational freedom of its substituents, allows for a range of possible conformations. The specific conformation adopted by a molecule is influenced by the steric and electronic properties of its substituents. For instance, the presence of bulky groups can restrict rotation and lock the molecule into a particular conformation. researchgate.net These conformational constraints, in turn, dictate the molecule's ability to fit into binding pockets and form specific intermolecular interactions.

Comparative SAR with Other Fused Pyrimidine Heterocycles

A comparative analysis of the structure-activity relationships of furo[2,3-d]pyrimidines with other fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, highlights the unique contributions of the furan ring.

Pyrrolo[2,3-d]pyrimidines: Also known as 7-deazapurines, these compounds are isosteres of purines and have been extensively studied. nih.govmdpi.com The pyrrolo[2,3-d]pyrimidine scaffold features a nitrogen atom in the five-membered ring, which can act as a hydrogen bond donor, a feature absent in the furo[2,3-d]pyrimidine core. researchgate.net This difference in hydrogen bonding capacity can lead to distinct interaction profiles.

Pyrido[2,3-d]pyrimidines: In this scaffold, a pyridine (B92270) ring is fused to the pyrimidine ring. researchgate.netnih.gov The presence of the pyridine ring nitrogen alters the electronic properties of the fused system, making it more electron-deficient compared to the furo[2,3-d]pyrimidine core. nih.govnih.gov This can influence the types of intermolecular interactions the molecule can engage in.

Fused HeterocycleKey Structural FeatureImplication for Molecular InteractionsReference
Furo[2,3-d]pyrimidineOxygen atom in the five-membered ringActs as a hydrogen bond acceptor; the furan ring is electron-rich. nih.gov
Pyrrolo[2,3-d]pyrimidineNitrogen atom in the five-membered ringCan act as both a hydrogen bond donor and acceptor. researchgate.net
Pyrido[2,3-d]pyrimidine (B1209978)Nitrogen atom in the six-membered fused ringIncreases electron deficiency of the aromatic system. nih.gov

The choice of the fused heterocyclic system is a critical decision in the design of new molecules, as it fundamentally defines the structural and electronic properties of the resulting compound. The furo[2,3-d]pyrimidine scaffold, with its unique furan-pyrimidine fusion, offers a distinct set of properties that continue to be explored for various applications. researchgate.net

V. Computational Chemistry and Mechanistic Investigations of 4,6 Dimethylfuro 2,3 D Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of heterocyclic compounds, including the furo[2,3-d]pyrimidine (B11772683) scaffold. researchgate.netijcce.ac.ir These methods are used to calculate fundamental properties such as molecular orbital energies, electrostatic potential maps, and reactivity descriptors.

Studies on related pyrimidine (B1678525) derivatives often employ DFT methods like B3LYP with various basis sets (e.g., 6-311G++) to optimize the molecular geometry and determine electronic characteristics. researchgate.netijcce.ac.ir Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyrimidine derivatives, MEP analyses have been used to identify potential sites for hydrogen bonding interactions, with the nitrogen atoms of the pyrimidine ring often identified as primary hydrogen bond acceptor sites. researchgate.net This information is critical for predicting non-covalent interactions with biological receptors. researchgate.net

Table 1: Representative Parameters from Quantum Chemical Calculations on Pyrimidine Scaffolds

Parameter Significance Typical Application
HOMO Energy Indicates the ability to donate an electron. Predicts reactivity towards electrophiles.
LUMO Energy Indicates the ability to accept an electron. Predicts reactivity towards nucleophiles.
HOMO-LUMO Gap Relates to chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Identifies potential sites for hydrogen bonding and other non-covalent interactions. researchgate.net |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For compounds based on the furo[2,3-d]pyrimidine scaffold, MD simulations provide critical insights into their conformational flexibility and how they interact with their environment, such as a solvent or a protein binding pocket. nih.govrsc.org

While the core furo[2,3-d]pyrimidine ring system is relatively rigid, substituents at the 4- and 6-positions (and others) introduce rotatable bonds. MD simulations can explore the accessible conformations by simulating the molecule's dynamic behavior, revealing preferred spatial arrangements (conformers) and the energy barriers between them. nih.govresearchgate.net This is particularly important for understanding how a ligand might adapt its shape to fit into a binding site. nih.gov

In the context of drug design, MD simulations are often performed on ligand-protein complexes to assess the stability of the binding pose predicted by docking studies. rsc.org These simulations can reveal whether the key interactions (like hydrogen bonds) are maintained over time, providing a more dynamic and realistic picture of the binding event. nih.govrsc.org For instance, simulations have been used to confirm that furo[2,3-d]pyrimidine derivatives can maintain a stable binding pattern within the active sites of kinases like PI3K and AKT. rsc.org

Ligand-Protein Docking Studies for Hypothetical Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is extensively used to screen virtual compound libraries and to generate hypotheses about how a molecule like 4,6-dimethylfuro[2,3-d]pyrimidine or its analogues might interact with a specific biological target to exert a biological effect. researchgate.netnih.govnih.gov

Derivatives of the furo[2,3-d]pyrimidine scaffold have been the subject of numerous docking studies against various protein kinases, which are common targets in cancer therapy. rsc.orgnih.govresearchgate.net These studies aim to understand the structural basis for inhibition by predicting the binding mode and key molecular interactions within the kinase's ATP-binding site. Common interactions observed for pyrimidine-based inhibitors include hydrogen bonds between the pyrimidine nitrogen atoms and backbone residues of the protein's hinge region, as well as hydrophobic interactions involving the fused furan (B31954) ring and methyl groups. nih.govsemanticscholar.org

For example, docking studies on furo[2,3-d]pyrimidine derivatives targeting PI3K/AKT have shown that the scaffold can form crucial hydrogen bonds, while substituted side chains can occupy adjacent hydrophobic pockets, explaining their inhibitory activity. rsc.org Similarly, docking into the EGFR tyrosine kinase active site has helped rationalize the structure-activity relationships of related compounds. researchgate.net

Table 2: Examples of Protein Targets for Furo[2,3-d]pyrimidine Derivatives in Docking Studies

Protein Target Therapeutic Area Purpose of Docking Study Key Finding
EGFR Cancer To predict binding modes and rationalize antitumor activity. Compounds can fit into the kinase active site, with the pyrimidine core often interacting with the hinge region. researchgate.net
PI3K/AKT Cancer To understand dual inhibitory mechanisms. Revealed improved binding patterns and stable interactions with key amino acids in the active sites. rsc.org
Receptor Tyrosine Kinases (e.g., VEGFR2, PDGFR-β) Cancer To explore the bioactive conformation for dual inhibition. Confirmed that specific conformations are required for potent RTK inhibition. nih.gov

| Cyclin-Dependent Kinases (CDKs) | Cancer | To identify potential inhibitors and their binding interactions. | Pyrimidine derivatives showed favorable binding energies and interactions with key residues like LYS 33. nih.gov |

Mechanistic Studies of Synthetic Pathways and Chemical Transformations

Computational methods can also be applied to study the mechanisms of chemical reactions, including those used to synthesize the furo[2,3-d]pyrimidine core. While detailed experimental mechanistic studies are complex, computational analysis can provide valuable information on reaction pathways, transition states, and the feasibility of a proposed mechanism.

The synthesis of the related 4,6-dimethylpyrimidine-2-thiol (B7761162) involves the condensation of acetylacetone (B45752) with thiourea (B124793). researchgate.net A plausible mechanism for this type of reaction involves initial nucleophilic attack from the thiourea onto one of the carbonyl carbons of acetylacetone, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring.

A reported synthesis for this compound itself involves heating 3-carbethoxy-5-hexyn-2-one with guanidine (B92328) carbonate. prepchem.com The mechanism likely proceeds through the initial formation of a pyrimidine ring via condensation between the guanidine and the β-keto ester functionality of the starting material. This is followed by an intramolecular cyclization where a nitrogen atom from the newly formed pyrimidine ring attacks the alkyne, leading to the formation of the fused furan ring. DFT calculations could be used to model the transition states for these cyclization steps to determine the most energetically favorable pathway.

In Silico Predictive Modeling (e.g., ADMET properties relevant to scaffold design)

In silico predictive modeling is a crucial component of modern drug discovery, allowing for the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net These predictions help to identify candidates with potentially favorable pharmacokinetic profiles and to flag liabilities before committing to costly synthesis and experimental testing. researchgate.net

For scaffolds like furo[2,3-d]pyrimidine, computational tools are used to predict properties based on the molecular structure. These predictions often rely on established rules and models, such as Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Studies on various pyrimidine derivatives frequently show compliance with these rules, suggesting a potential for good oral bioavailability. nih.govnih.gov

Other predicted properties include aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Toxicity predictions can screen for potential carcinogenicity, immunotoxicity, or cytotoxicity. researchgate.net These predictive models guide the design of new analogues, for example, by suggesting chemical modifications that might improve solubility or reduce predicted toxicity while maintaining target activity.

Table 3: Commonly Predicted In Silico ADMET Properties for Pyrimidine Scaffolds

Property Importance Typical Prediction for Pyrimidine Derivatives
Lipinski's Rule of Five Predicts drug-likeness and oral bioavailability. Often compliant, suggesting potential for oral administration. researchgate.net
Polar Surface Area (PSA) Influences membrane permeability and bioavailability. Low PSA is a predictor of good oral bioavailability. researchgate.net
Aqueous Solubility Affects absorption and formulation. A key parameter optimized during lead development.
Blood-Brain Barrier (BBB) Penetration Determines if a compound can act on the central nervous system. Can be predicted and tailored based on therapeutic need.
CYP450 Inhibition Predicts potential for drug-drug interactions. Screened to avoid metabolic liabilities.

| Toxicity Risk | Flags potential for carcinogenicity, mutagenicity, etc. | Early assessment helps prioritize safer compounds. researchgate.net |

Vi. Role of 4,6 Dimethylfuro 2,3 D Pyrimidine As a Synthetic Intermediate and Scaffold Development

Strategic Use of the Furo[2,3-d]pyrimidine (B11772683) Core in Multi-step Synthesis

The synthesis of the 4,6-dimethylfuro[2,3-d]pyrimidine core is a critical first step for its elaboration into more complex molecules. A common and effective strategy begins with readily available starting materials, such as diethyl propargyl malonate and acetamidine (B91507) hydrochloride. nih.gov The initial step involves the condensation of these precursors to form a pyrimidine (B1678525) ring. nih.gov

Following the formation of the pyrimidine, an intramolecular cyclization is induced, typically using concentrated sulfuric acid at room temperature, to construct the fused furan (B31954) ring, yielding 2,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one. nih.govsci-hub.se This furo[2,3-d]pyrimidine derivative serves as a crucial intermediate. To activate the scaffold for further modification, it undergoes chlorination, most commonly with phosphoryl chloride (POCl₃), to produce the key intermediate: 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine (B8229914). nih.gov This chlorinated compound is highly valuable in multi-step synthesis due to the reactivity of the chlorine atom at the C4 position, which allows for subsequent nucleophilic substitution reactions to introduce a wide range of functional groups. nih.gov

Table 1: Key Intermediates in the Synthesis of the this compound Core

Compound Name Structure Role in Synthesis
2,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one Fused bicyclic heterocycle Product of intramolecular cyclization

Development of Advanced Methodologies for Further Functionalization of the Core

With the key intermediate, 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine, in hand, various methodologies can be employed to functionalize the core structure. The primary method for introducing diversity is through nucleophilic aromatic substitution at the C4 position.

Researchers have successfully reacted the 4-chloro intermediate with a diverse array of substituted anilines. nih.gov These reactions are typically carried out in a solvent like n-butanol at reflux, often with a catalytic amount of hydrochloric acid, to yield a library of N-aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines. nih.gov This approach allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR).

Further functionalization can be achieved through N-alkylation. For instance, the secondary amine products from the aniline substitution can be methylated using reagents like dimethyl sulfate (B86663) in the presence of a base such as sodium hydride (NaH). nih.gov

More advanced, green chemistry approaches have also been developed for the synthesis of related furo[2,3-d]pyrimidine derivatives. One such method involves a one-pot, three-component reaction utilizing microwave irradiation. This efficient technique combines an aldehyde, an isocyanide (like cyclohexyl isocyanide), and a barbituric acid derivative in water, offering advantages such as operational simplicity, clean reactions, and minimal environmental impact. While not directly starting from the 4,6-dimethyl core, this methodology highlights the ongoing development of efficient and environmentally benign synthetic routes for this class of compounds.

Design and Synthesis of Complex Molecules Utilizing the Furo[2,3-d]pyrimidine Template

The this compound scaffold serves as an excellent template for the design and synthesis of complex molecules with potential therapeutic applications. Its rigid, bicyclic structure provides a defined orientation for appended functional groups, making it suitable for targeting specific binding sites in enzymes like protein kinases.

This scaffold has been strategically employed to create hybrid molecules designed as multi-targeted agents, for instance, dual inhibitors of microtubule assembly and receptor tyrosine kinases (RTKs). nih.gov In one such design, the furo[2,3-d]pyrimidine core was used to create conformationally restricted analogues of known inhibitors. nih.gov The 2-methyl and 6-methyl groups were specifically included, as prior studies on similar fused pyrimidine systems indicated that a 2-methyl group can confer potent activity against tubulin and tumor cells. sci-hub.se

By systematically reacting 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine with various anilines, a series of compounds were synthesized and evaluated as potential antitumor agents. nih.gov This work demonstrates a clear design-and-synthesis strategy where the this compound core acts as the central scaffold, onto which different substituents are attached at the C4 position to modulate biological activity. nih.gov The resulting complex molecules have been investigated for their potential to inhibit targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β). sci-hub.se

Table 2: Examples of Complex Molecules Synthesized from the this compound Scaffold

Scaffold Substituent at C4 Target Class
2,6-dimethylfuro[2,3-d]pyrimidine Various substituted anilines Receptor Tyrosine Kinases (RTKs)

Vii. Conclusion and Future Research Perspectives

Summary of Key Developments in the Chemistry of 4,6-Dimethylfuro[2,3-d]pyrimidine

The synthesis of the this compound core has been achieved through several key pathways. One established method involves the reaction of 3-carbethoxy-5-hexyn-2-one with guanidine (B92328) carbonate in dimethylsulfoxide at elevated temperatures. This condensation and subsequent cyclization efficiently yield the target compound. prepchem.com

Another significant development has been the synthesis via intramolecular cyclization of a substituted pyrimidine (B1678525) precursor. Specifically, the condensation of diethyl propargyl malonate with acetamidine (B91507) hydrochloride forms a pyrimidine intermediate, which, upon treatment with concentrated sulfuric acid, undergoes cyclization to afford the 2,6-dimethylfuro[2,3-d]pyrimidin-4-ol. nih.gov This hydroxylated intermediate is pivotal, as its subsequent chlorination with phosphorus oxychloride (POCl₃) yields 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine (B8229914). nih.gov This chlorinated derivative serves as a versatile intermediate, enabling the introduction of various substituents at the C-4 position through nucleophilic substitution reactions, which has been instrumental in the synthesis of diverse libraries of biologically active molecules. nih.gov

Table 1: Key Synthetic Methods for the this compound Scaffold
Starting MaterialsReagents/ConditionsProductReference
3-Carbethoxy-5-hexyn-2-one, Guanidine carbonateDimethylsulfoxide (DMSO), 140°CThis compound prepchem.com
Diethyl propargyl malonate, Acetamidine hydrochloride1) Condensation 2) H₂SO₄ (conc.)2,6-Dimethylfuro[2,3-d]pyrimidin-4-ol nih.gov
2,6-Dimethylfuro[2,3-d]pyrimidin-4-olPhosphorus oxychloride (POCl₃)4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine nih.gov

Identification of Promising Avenues for Novel Synthetic Methodologies

While established methods are effective, the future of synthesizing this compound and its derivatives lies in the adoption of more efficient, versatile, and environmentally benign strategies.

Catalyst-Free, Green Methodologies: Recent advancements in the synthesis of the broader furo[2,3-d]pyrimidine (B11772683) class point towards promising catalyst-free approaches. One such method involves the [3+2] cyclization of a pyrimidine-4,6-diol with a nitroolefin in water, offering an eco-friendly alternative to traditional organic solvents. researchgate.net Another green approach is the three-component reaction between a 2-aminopyrimidine, phenylglyoxal (B86788) monohydrate, and a cyclic diketone in water. researchgate.net Adapting these catalyst-free, aqueous conditions for the synthesis of the 4,6-dimethyl derivative could significantly improve the environmental footprint of its production.

Multi-Component Reactions (MCRs): MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netresearchgate.net A recently developed Palladium(II)-catalyzed three-component reaction of β-ketodinitriles, boronic acids, and aldehydes to form tri-substituted furo[2,3-d]pyrimidines demonstrates the potential of this strategy. acs.org Designing an MCR pathway for this compound could offer a highly convergent and atom-economical synthetic route.

Flow Chemistry and Microwave-Assisted Synthesis: The use of flow chemistry could enable safer, more scalable, and highly controlled production of this compound and its intermediates. Similarly, microwave-assisted synthesis has been shown to accelerate the formation of the furo[2,3-d]pyrimidine ring system, reducing reaction times from hours to minutes and often improving yields. researchgate.net

Directions for Advanced Structure-Reactivity Correlation Studies

To unlock the full potential of the this compound scaffold, a deeper understanding of its structure-reactivity relationships is essential.

Systematic Derivatization and Reactivity Mapping: While the reactivity of the 4-chloro derivative is well-utilized, a comprehensive study of the electrophilic and nucleophilic substitution reactions on the core ring system is lacking. Future work should focus on systematically mapping the reactivity of the furan (B31954) and pyrimidine rings of the 4,6-dimethyl parent compound. This would involve exploring reactions such as halogenation, nitration, and metal-catalyzed cross-coupling at various positions to understand the electronic nature of the fused system.

Computational and Mechanistic Studies: Advanced computational studies, including Density Functional Theory (DFT) calculations, can predict the most likely sites for electrophilic and nucleophilic attack, calculate reaction energy barriers, and elucidate mechanistic pathways. nih.gov Such in silico studies can guide synthetic efforts, saving time and resources. For instance, molecular docking and dynamics simulations have been used effectively for more complex furo[2,3-d]pyrimidine derivatives to understand their binding modes with biological targets, a strategy that can be applied to understand the fundamental interactions of the core structure. nih.govrsc.org

Conformational Analysis: For derivatives of this compound, particularly those with flexible substituents at the C-4 position, understanding the preferred conformations is crucial for activity. Studies on conformationally restricted analogues have shown that the bioactive conformation for different biological targets can vary significantly. nih.gov Future research should employ a combination of NMR spectroscopy and computational modeling to perform detailed conformational analyses of new derivatives to build robust structure-activity relationship (SAR) models.

Potential for Future Applications in Material Science and Advanced Chemical Technologies

Beyond the well-trodden path of medicinal chemistry, the unique electronic and structural features of the furo[2,3-d]pyrimidine core suggest potential applications in material science.

Organic Electronics and Photoluminescent Materials: A significant recent finding is that certain 2,4,6-triarylfuro[2,3-d]pyrimidines exhibit strong photoluminescence with high quantum yields. acs.org These properties are critical for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging probes. Future research should systematically investigate the photophysical properties of this compound and its derivatives. By strategically introducing electron-donating and electron-withdrawing groups onto the scaffold, it may be possible to tune the absorption and emission wavelengths across the visible spectrum. This could lead to the development of novel fluorophores for a range of advanced technologies.

Table 2: Photoluminescence Properties of Substituted Furo[2,3-d]pyrimidines
Compound TypeAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Potential ApplicationReference
2,4,6-Triarylfuro[2,3-d]pyrimidines348 - 387468 - 533Organic Electronics, Fluorescent Probes acs.org

Advanced Polymers and Functional Materials: The rigid, planar structure of the furo[2,3-d]pyrimidine core makes it an attractive building block for advanced polymers. Incorporation of this moiety into polymer backbones could impart desirable thermal stability, and specific electronic or optical properties. Furthermore, related heterocyclic systems have been investigated for photosensitivity and applications in photovoltaics, suggesting a potential avenue for the development of novel organic semiconductors based on the this compound unit. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,6-Dimethylfuro[2,3-d]pyrimidine derivatives?

  • Synthesis Methods :

  • Chlorination and Substitution : Starting from a furopyrimidine core, chlorination at the 4-position (e.g., using POCl₃) followed by nucleophilic substitution with amines or other groups is a key step .
  • Microwave-Assisted Reactions : Optimized conditions for cyclization and functionalization improve yields. For example, NaH in DMF with dimethyl sulfate under argon enables efficient methylation at the 5-position .
  • Purification : Column chromatography (hexanes/EtOAc) and recrystallization are standard for isolating high-purity products .

Q. How is the molecular structure of this compound characterized?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Peaks at δ 2.31–2.37 ppm confirm methyl groups, while furan and pyrimidine protons appear at δ 5.93–8.78 ppm .
  • X-ray Crystallography : Resolves fused-ring conformation and substituent orientations .
  • Elemental Analysis : Validates empirical formulas (e.g., C₁₆H₁₇N₃O₃ for N-(2,4-dimethoxyphenyl)-2,6-dimethyl derivatives) .

Advanced Research Questions

Q. How do modifications at the 4-position affect biological activity?

  • Structure-Activity Relationship (SAR) :

  • Aryl Amines : Substitution with 2,4-dimethoxyphenyl (e.g., compound 18 ) enhances solubility and kinase inhibition (IC₅₀ < 100 nM for VEGFR-2) .
  • Piperidine/Piperazine Groups : Improve selectivity for PDGFR-β and tubulin binding, overcoming drug resistance mediated by βIII-tubulin and P-glycoprotein .
  • Electron-Withdrawing Groups : Chlorine or trifluoromethyl at the 4-position increases metabolic stability but may reduce solubility .

Q. What strategies resolve contradictions in biological data across studies?

  • Experimental Design Considerations :

  • Assay Variability : Use standardized cell lines (e.g., MDA-MB-231 for tubulin targeting) and control compounds (e.g., sunitinib) to normalize results .
  • Computational Validation : Molecular docking (e.g., Autodock) reconciles discrepancies by predicting binding affinities to targets like the colchicine site on tubulin .
  • In Vivo Correlations : Murine xenograft models validate in vitro findings; e.g., compound 21 reduces tumor size by 60% with no toxicity, aligning with its nanomolar IC₅₀ values .

Q. How can multitarget mechanisms (e.g., kinase and tubulin inhibition) be optimized?

  • Rational Design Strategies :

  • Hybrid Scaffolds : Integrate pharmacophores for VEGFR-2 (e.g., aryl amines) and tubulin (e.g., dimethyl groups) into a single molecule .
  • Water-Soluble Derivatives : HCl salts (e.g., compound 21 ) enhance bioavailability while retaining dual activity .
  • Dose-Response Profiling : Separate IC₅₀ values for kinase vs. tubulin effects (e.g., 11 nM for VEGFR-2 vs. 0.8 µM for tubulin polymerization) guide dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.